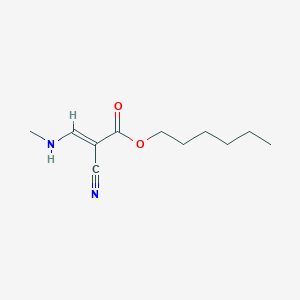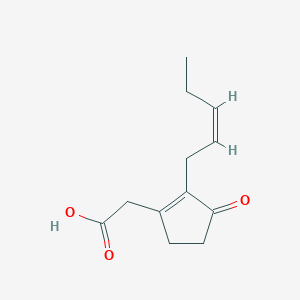
3,7-Didehydrojasmonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Didehydrojasmonic acid is a derivative of jasmonic acid, a plant hormone belonging to the jasmonate family Jasmonates are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense responses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Didehydrojasmonic acid typically involves the oxidation of jasmonic acid or its derivatives. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Didehydrojasmonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized jasmonate derivatives, while reduction can produce reduced forms of jasmonic acid.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other jasmonate derivatives.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of flavors, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,7-Didehydrojasmonic acid involves its interaction with specific molecular targets and pathways in plants. It binds to receptors that trigger signaling cascades, leading to various physiological responses such as growth inhibition, defense activation, and stress tolerance. The exact molecular targets and pathways may vary depending on the specific context and organism.
Comparaison Avec Des Composés Similaires
3,7-Didehydrojasmonic acid can be compared with other jasmonate derivatives such as:
Jasmonic acid: The parent compound with similar signaling functions.
Methyl jasmonate: A volatile derivative used in plant defense and fragrance production.
Dihydrojasmonic acid: A reduced form with distinct biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the jasmonate family.
Propriétés
Numéro CAS |
120282-76-0 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3- |
Clé InChI |
QAAHGFINENUHAR-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CC1=C(CCC1=O)CC(=O)O |
SMILES canonique |
CCC=CCC1=C(CCC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


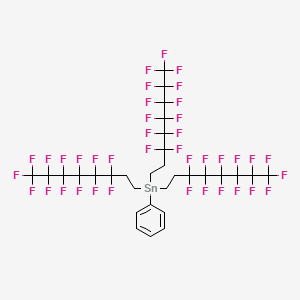
![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)
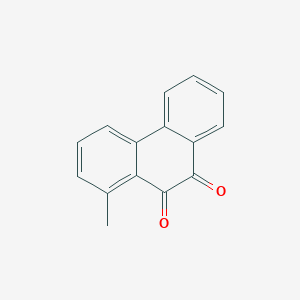
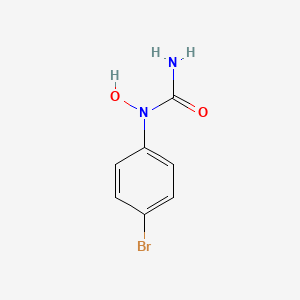
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)


![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
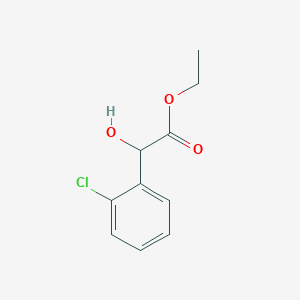
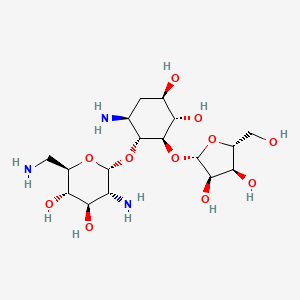
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
